molecular formula C7H6ClN3O3 B8473935 Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate

Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate

Cat. No. B8473935
M. Wt: 215.59 g/mol
InChI Key: AOTHHPYCUAGPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate is a useful research compound. Its molecular formula is C7H6ClN3O3 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate

Molecular Formula

C7H6ClN3O3

Molecular Weight

215.59 g/mol

IUPAC Name

methyl 2-[(6-chloropyridazin-3-yl)amino]-2-oxoacetate

InChI

InChI=1S/C7H6ClN3O3/c1-14-7(13)6(12)9-5-3-2-4(8)10-11-5/h2-3H,1H3,(H,9,11,12)

InChI Key

AOTHHPYCUAGPNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)NC1=NN=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Amino-6-chloropyridazine (516 mg) was dissolved in pyridine (26 ml), and triethylamine (665 μl) and methyl chlorooxoacetate (441 μl) were successively added under ice cooling to stir the mixture at room temperature for 14 hours. After water was added to the reaction mixture to conduct liquid separation, the resultant organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (748 mg).
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
665 μL
Type
reactant
Reaction Step Two
Quantity
441 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Amino-6-chloropyridazine (516 mg) was dissolved in pyridine (26 mL), and to the solution were sequentially added triethylamine (665 mL) and methyl chlorooxoacetate (441 μL) under ice cooling, followed by stirring at room temperature for 14 hours. Water was added to the reaction mixture to partition the mixture, and the organic layer was dried over sodium sulfate anhydrate. The solvent was distilled away under reduced pressure, to thereby give the title compound (748 mg).
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
665 mL
Type
reactant
Reaction Step Two
Quantity
441 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.